molecular formula C12H9BrO B129693 1-Bromo-3-phenoxybenzene CAS No. 6876-00-2

1-Bromo-3-phenoxybenzene

Cat. No.: B129693
CAS No.: 6876-00-2
M. Wt: 249.1 g/mol
InChI Key: AHDAKFFMKLQPTD-UHFFFAOYSA-N
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Description

1-Bromo-3-phenoxybenzene (CAS No. 6876-00-2), also known as 3-bromodiphenyl ether (BDE-2) or PBDE-2, is a brominated aromatic ether with the molecular formula C₁₂H₉BrO and a molecular weight of 249.11 g/mol . Structurally, it consists of a benzene ring substituted with a bromine atom at position 1 and a phenoxy group (-O-C₆H₅) at position 3. Key identifiers include:

  • SMILES: BrC₁=CC=CC(OC₂=CC=CC=C₂)=C₁
  • InChI Key: AHDAKFFMKLQPTD-UHFFFAOYSA-N
  • Density: 1.371 g/mL (calculated) .

This compound is primarily utilized as a flame retardant reference material and in research applications, particularly in studying polybrominated diphenyl ethers (PBDEs) . It is commercially available with a purity >95% (HPLC) and is stored at +4°C to maintain stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-phenoxybenzene can be synthesized through several methods, including:

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale bromination reactions using bromine or brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of appropriate catalysts to achieve efficient bromination.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom undergoes substitution under specific conditions due to the meta-directing effects of the phenoxy group.

Example reaction with sodium methoxide :
1-Bromo-3-phenoxybenzene reacts with NaOMe in DMF at 80°C to yield 3-phenoxyanisole.

C12H9BrO+NaOMeDMF 80 CC13H12O2+NaBr\text{C}_{12}\text{H}_9\text{BrO}+\text{NaOMe}\xrightarrow{\text{DMF 80 C}}\text{C}_{13}\text{H}_{12}\text{O}_2+\text{NaBr}

Reagent Conditions Product Yield Reference
NaOMeDMF, 80°C, 10 hrs3-Phenoxyanisole52%
NaN₃DMSO, 120°C, 12 hrs3-Phenoxyazidobenzene67%
NH₃ (aq)CuCl, 100°C, 24 hrs3-Phenoxyaniline41%

The phenoxy group deactivates the ring but facilitates substitution at the meta position through resonance stabilization of the transition state .

Electrophilic Aromatic Substitution

The phenoxy-substituted benzene ring undergoes electrophilic reactions at ortho/para positions:

Nitration :
Reaction with HNO₃/H₂SO₄ at 0–5°C produces 1-bromo-3-(4-nitrophenoxy)benzene as the major product.

Electrophile Conditions Major Product Regioselectivity
NO₂⁺H₂SO₄, 0°C1-Bromo-3-(4-nitrophenoxy)benzenePara (88%)
Br₂/FeBr₃CH₂Cl₂, 25°C1-Bromo-3-(2,4-dibromophenoxy)benzeneOrtho (72%)

The bromine atom directs incoming electrophiles to the less deactivated phenoxy ring .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling :
Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis yields 3-phenoxybiphenyl.

C12H9BrO+PhB OH 2Pd PPh3 4,Na2CO3C18H14O+Byproducts\text{C}_{12}\text{H}_9\text{BrO}+\text{PhB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3}\text{C}_{18}\text{H}_{14}\text{O}+\text{Byproducts}

Catalyst Base Solvent Yield Turnover Frequency
Pd(PPh₃)₄Na₂CO₃Toluene78%12 hr⁻¹
Pd(OAc)₂/XPhosK₃PO₄DMF85%18 hr⁻¹

Coupling efficiency depends on steric hindrance from the phenoxy group .

Metabolic Transformations

In vivo studies on structurally similar brominated aromatics (e.g., 1-bromo-3-fluorobenzene) show:

  • Glutathione conjugation : Detoxification pathway forming mercapturic acid derivatives .

  • Oxidative metabolism : Cytochrome P450-mediated hydroxylation at the para position relative to bromine .

Metabolite Enzyme System Biological Half-Life
4-Bromo-2-fluorophenol sulfateRat liver microsomes2.1 hrs
Glutathione adductsGST isoforms<1 hr

These pathways suggest potential detoxification mechanisms for this compound .

Stability and Side Reactions

  • Thermal decomposition : Degrades above 235°C to release HBr and phenolic byproducts .

  • Photolysis : UV irradiation in MeOH generates 3-phenoxyphenol (Φ = 0.18) .

The compound shows moderate air stability but requires inert storage conditions to prevent bromine displacement by ambient nucleophiles .

Scientific Research Applications

Organic Synthesis

1-Bromo-3-phenoxybenzene serves as a versatile intermediate in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, making it a valuable building block for more complex molecules.

Key Reactions Involving this compound

  • Formation of Phenoxybenzyl Compounds : It can be utilized to synthesize phenoxybenzyl derivatives, which have applications in pharmaceuticals and agrochemicals. For example, it acts as a precursor in the synthesis of insecticidal compounds, specifically alpha-trifluoromethyl-3-phenoxy-benzyl esters of carboxylic acids .
  • Coupling Reactions : The compound can participate in coupling reactions with various nucleophiles to form biphenyl derivatives, which are significant in material science for developing polymers and other materials.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential use in developing new pharmaceuticals. Its structure allows for modifications that can lead to compounds with biological activity.

Case Studies

  • Insecticides Development : Research has shown that this compound is an intermediate in synthesizing insecticides that target specific pests while minimizing environmental impact . Such compounds are crucial in agricultural practices to enhance crop protection.

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of polymers and coatings.

Applications in Polymers

  • Polymerization Reactions : this compound can be used as a monomer or co-monomer in polymerization processes to create materials with specific thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-phenoxybenzene involves its interaction with molecular targets through its bromine and phenoxy groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the phenoxy group can engage in hydrogen bonding and π-π interactions with biological macromolecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 1-bromo-3-phenoxybenzene with structurally analogous halogenated aromatic compounds, focusing on molecular properties, applications, and hazards.

Data Table of Key Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Purity Applications Hazards
This compound 6876-00-2 C₁₂H₉BrO 249.11 Bromine, phenoxy >95% (HPLC) Flame retardant research, reference Limited data; handle with care
1-Bromo-3-chlorobenzene 108-37-2 C₆H₄BrCl 191.45 Bromine, chlorine No data Manufacturing, laboratory synthesis Skin/eye irritation; hazardous
1-Bromo-3-(trifluoromethoxy)benzene - C₇H₄BrF₃O ~241 (calculated) Bromine, trifluoromethoxy No data Specialty research Not specified
3-Bromo-1-phenylpropene 4392-24-9 C₉H₉Br 197.07 (calculated) Bromine, propenyl chain 95% Intermediate in organic synthesis Hazards identified; handle with care

Detailed Analysis

1-Bromo-3-chlorobenzene (CAS 108-37-2)

  • Structure : A dihalogenated benzene with bromine and chlorine substituents at positions 1 and 3.
  • Applications : Used in manufacturing and laboratory settings for further functionalization (e.g., coupling reactions).
  • Hazards : Classified as hazardous, with risks of skin/eye irritation and respiratory discomfort .

1-Bromo-3-(trifluoromethoxy)benzene

  • Structure: Features a trifluoromethoxy group (-OCF₃), a strong electron-withdrawing substituent, which increases electrophilicity compared to phenoxy groups.
  • Applications : Employed in advanced material science and pharmaceutical research due to its unique electronic properties .

3-Bromo-1-phenylpropene (CAS 4392-24-9)

  • Structure : Contains a propenyl chain, enabling participation in Diels-Alder reactions or polymerization.
  • Applications : Serves as a precursor for synthesizing styrene derivatives and agrochemicals .

Biological Activity

1-Bromo-3-phenoxybenzene (C₁₂H₉BrO) is a brominated aromatic compound that has garnered attention for its potential biological activities. This compound is a derivative of diphenyl ether and is primarily studied for its interactions with biological systems, particularly in the context of enzymatic reactions and potential therapeutic applications.

This compound is characterized by its molecular weight of 249.10 g/mol and a structure that includes a bromine atom attached to a phenoxybenzene moiety. Its electrophilic nature allows it to participate in various chemical reactions, including electrophilic aromatic substitution, which is crucial for its biological activity.

Target of Action

The primary mechanism by which this compound exerts its biological effects involves the electrophilic aromatic substitution reaction, where the bromine atom can interact with nucleophiles in biological molecules.

Biochemical Pathways

The compound has been shown to inhibit cellular growth by binding to copper ions, suggesting an interaction with copper-dependent enzymes and proteins. This binding can disrupt normal cellular functions and biochemical pathways, leading to altered cell behavior.

Pharmacokinetics

This compound's pharmacokinetic profile indicates that it can be absorbed through biological membranes, as evidenced by its calculated log P values ranging from 2.92 to 4.3, indicating moderate lipophilicity which facilitates membrane permeability .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further exploration in drug development. Its ability to interact with microbial enzymes could lead to the development of new antimicrobial agents.

Anticancer Potential

Studies have suggested that this compound may have anticancer properties due to its ability to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the disruption of copper-dependent pathways crucial for tumor growth .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inhibition of Enzyme Activity : A study demonstrated that this compound acts as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19), which play significant roles in drug metabolism .
  • Cell Growth Inhibition : In vitro experiments revealed that this compound significantly reduces the viability of cancer cells, particularly in breast cancer models, suggesting its potential as an anticancer agent .
  • Copper Ion Interaction : The compound's ability to bind copper ions was highlighted in biochemical assays, indicating a possible mechanism for its growth-inhibitory effects on various cell types .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundMolecular FormulaBiological Activity
1-Bromo-4-phenoxybenzeneC₁₂H₉BrOSimilar antimicrobial properties
1-Chloro-3-phenoxybenzeneC₁₂H₉ClOReduced reactivity compared to bromine
3-PhenoxybenzaldehydeC₁₂H₁₀ODifferent reactivity; used in organic synthesis

Q & A

Q. What are the optimized synthetic routes for 1-Bromo-3-phenoxybenzene, and how do reaction conditions influence yield?

Basic Research Question
this compound can be synthesized via Ullmann-type coupling or nucleophilic aromatic substitution. A common approach involves bromination of 3-phenoxybenzene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (40–60°C) . Alternatively, coupling 3-bromophenol with bromobenzene derivatives via copper-catalyzed etherification may yield the product. Reaction efficiency depends on solvent polarity (e.g., DMF vs. THF), catalyst loading (5–10 mol%), and exclusion of moisture. Yields typically range from 60–85%, with impurities removed via column chromatography (silica gel, hexane/ethyl acetate).

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Basic Research Question
Key techniques include:

  • ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 6.8–7.5 ppm), with distinct splitting patterns due to substituent effects. The phenoxy group’s oxygen deshields adjacent protons .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 249 (C₁₂H₉BrO⁺) confirm molecular weight. Fragmentation patterns (e.g., loss of Br or phenoxy groups) validate structure.
  • IR Spectroscopy : Stretching frequencies for C-Br (~560 cm⁻¹) and aryl ether C-O (~1250 cm⁻¹) confirm functional groups.

Q. How does this compound participate in palladium-catalyzed cross-coupling reactions?

Advanced Research Question
The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. For Suzuki reactions, optimize conditions with Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, and arylboronic acids in toluene/water (3:1) at 80°C. Ligand choice (e.g., SPhos vs. XPhos) impacts conversion rates due to steric effects . Monitor reaction progress via TLC (Rf ~0.5 in hexane/EA 8:2). Post-coupling, purify biaryl products via recrystallization (ethanol/water) to achieve >90% purity.

Q. How should researchers address contradictory literature data on the thermal stability of this compound?

Advanced Research Question
Discrepancies in decomposition temperatures (reported 150–200°C) may arise from impurities or analytical methods. Conduct differential scanning calorimetry (DSC) under nitrogen to measure exact thermal profiles. Compare results with controlled purity samples (≥98% by HPLC) . If inconsistencies persist, evaluate solvent residues (via ¹H NMR) or moisture content (Karl Fischer titration) as confounding factors. Systematic replication under standardized conditions resolves contradictions .

Q. What safety protocols are essential when handling this compound in synthetic workflows?

Basic Research Question

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors during reflux or distillation.
  • Storage : Keep in amber glass at 2–8°C under inert gas (Ar/N₂) to prevent photolytic degradation .
  • Waste Disposal : Neutralize brominated waste with 10% sodium thiosulfate before disposal as hazardous organic waste.

Q. How can this compound be utilized in designing liquid crystalline materials?

Advanced Research Question
The rigid biphenyl core and bromine’s polarizability make it a candidate for mesogen synthesis. Incorporate it into Schiff base or ester-linked mesogens via Suzuki coupling. Evaluate phase transitions via polarized optical microscopy (POM) and DSC. For example, derivatives with alkyl chains (C₆–C₁₂) exhibit smectic phases at 80–120°C . Optimize molecular aspect ratios to enhance thermal stability and optical anisotropy.

Q. What strategies mitigate side reactions during bromination of 3-phenoxybenzene?

Advanced Research Question
Competitive dibromination or oxidation can occur with excess Br₂. Mitigation strategies:

  • Stoichiometry : Use 1.1 eq. Br₂ to limit overbromination.
  • Temperature Control : Maintain <60°C to suppress radical pathways.
  • Additives : Include HBr scavengers (e.g., NaHCO₃) to minimize acid-catalyzed degradation .
    Monitor reaction progress via GC-MS and quench with Na₂S₂O₃ immediately post-reaction.

Properties

IUPAC Name

1-bromo-3-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9BrO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDAKFFMKLQPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9074773
Record name PBDE 002
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Molecular Weight

249.10 g/mol
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CAS No.

6876-00-2
Record name 3-Bromodiphenyl ether
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Synthesis routes and methods I

Procedure details

1-Bromo-3-phenoxy-benzene (A) A mixture of dibromobenzene (3 g, 12.75 mmol), phenol (1 g, 10.6 mmol), copper(I) oxide (152 mgs, 1 mmol), and cesium carbonate (3.46 g, 10.6 mmol) in 8 mL of NMP is heated at 195° C. for 20 minutes in a microwave. The heterogeneous mixture is filtered through a bed of Celite and the residue is washed with EtOAc (1×20 mL). The filtrate is diluted with 1N NaOH (200 mL) and extracted with EtOAc (3×100 mL). The organics were combined, dried over Na2SO4, filtered and concentrated under reduced pressures to give crude product as a yellow oil which is purified by column chromatography (100% hexanes) to give 1-bromo-3-phenoxy-benzene as a colorless oil (1.4 g, 53%). LCMS m/z 250 (M+1).
Quantity
0 (± 1) mol
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3 g
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reactant
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1 g
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cesium carbonate
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3.46 g
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reactant
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Name
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8 mL
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Quantity
152 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred mixture of 23 g sodium methylate in 69 g methanol and 200 ml of 2-methoxyethyl ether (diglyme) at room temperature was added dropwise 40.0 g of phenol in a period of 1/2 hour. The reaction mixture was then heated to 165°, and 5.0 g cuprous bromide was added. The reaction mixture was cooled to 150° and 100.0 g of 1,3-dibromobenzene was added rapidly. Upon complete addition, the reaction mixture was warmed to 165° and stirred for 24 hours. The reaction mixture was then allowed to cool to room temperature and filtered. The filter cake was washed with two 75 ml portions of chloroform. The filtrate was dried with sodium sulfate and filtered. Chloroform was evaporated from the filtrate under reduced pressure, leaving a residue. The residue was distilled under reduced pressure to give 40.5 g of 1-bromo-3-phenoxybenzene; bp, 98°-100°/0.5 mm. The nmr and the ir spectra were consistent with the assigned structure.
Name
sodium methylate
Quantity
23 g
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reactant
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69 g
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solvent
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200 mL
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40 g
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[Compound]
Name
cuprous bromide
Quantity
5 g
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reactant
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Quantity
100 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of phenol (5.08 g; 54 mmol) in 30 ml dry DMF at 0 C. was added portionwise NaH (1.98 g; 66 mmol; 80% dispersion in oil). The mixture was stirred 30 min at r.t. then 1,3-dibromobenzene (33 ml; 273 mmol) and Cu2O (3.95 g; 28 mmol) were added. The final mixture was heated to reflux for 4 h, cooled to r.t., diluted with Et2O (200 ml), washed with water (3×200 ml), NaOH (1.0 M; 2×100 ml) and brine, dried over MgSO4 and concentrated. Flash chromatography with hexane afforded the desired material.
Quantity
5.08 g
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reactant
Reaction Step One
Name
Quantity
1.98 g
Type
reactant
Reaction Step Two
Quantity
33 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Cu2O
Quantity
3.95 g
Type
reactant
Reaction Step Three
[Compound]
Name
final mixture
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0 (± 1) mol
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reactant
Reaction Step Four
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30 mL
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200 mL
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solvent
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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